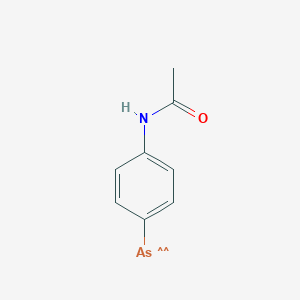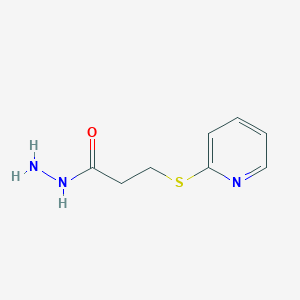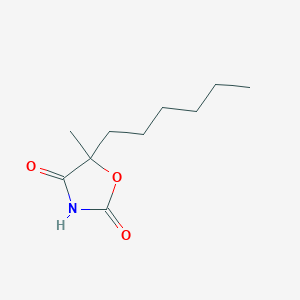
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione (HMD) is a cyclic amino acid derivative that has been extensively researched for its potential use in various scientific applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 185.23 g/mol. HMD has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for use in research.
作用機序
The mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is important for maintaining healthy cholesterol levels.
生化学的および生理学的効果
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to have neuroprotective properties, which may help to protect the brain from damage.
実験室実験の利点と制限
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize, making it readily available for research. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is also soluble in water, which makes it easy to work with in aqueous solutions. However, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied in vivo, so its potential side effects and toxicity are not well known.
将来の方向性
There are many potential future directions for research on 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione. One area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of cancer. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione and its potential side effects and toxicity.
合成法
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of hexylmagnesium bromide with methyl N-carbethoxy glycinate, followed by cyclization with phosgene. Another method involves the reaction of hexylamine with methyl chloroformate, followed by cyclization with sodium hydroxide. Both methods result in the formation of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione as the final product.
科学的研究の応用
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively studied for its potential use in various scientific applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
CAS番号 |
130689-75-7 |
|---|---|
製品名 |
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
分子式 |
C10H17NO3 |
分子量 |
199.25 g/mol |
IUPAC名 |
5-hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-6-7-10(2)8(12)11-9(13)14-10/h3-7H2,1-2H3,(H,11,12,13) |
InChIキー |
ZFPGSIQEMLXXAA-UHFFFAOYSA-N |
SMILES |
CCCCCCC1(C(=O)NC(=O)O1)C |
正規SMILES |
CCCCCCC1(C(=O)NC(=O)O1)C |
同義語 |
2,4-Oxazolidinedione,5-hexyl-5-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



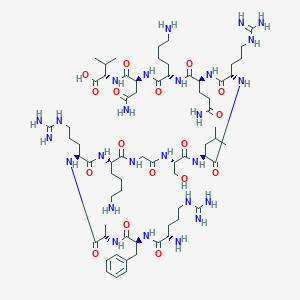
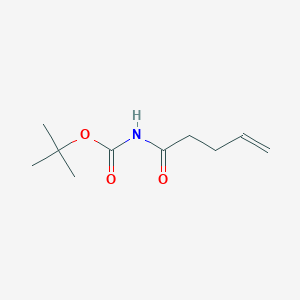
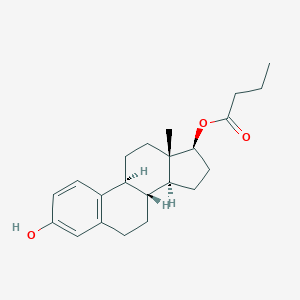
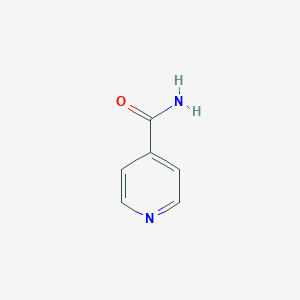
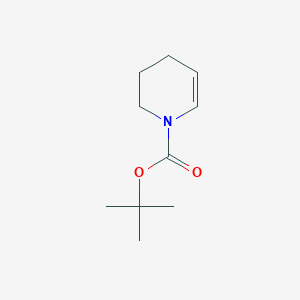
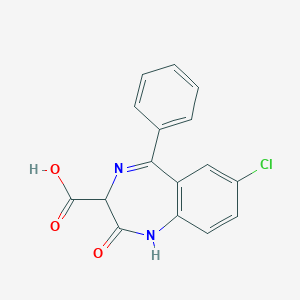
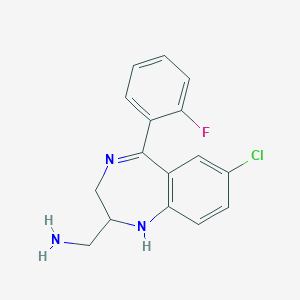
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
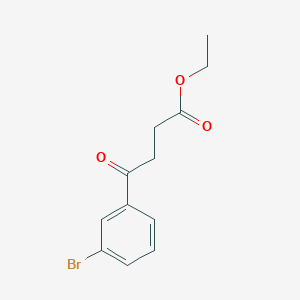
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
